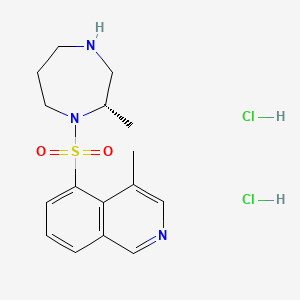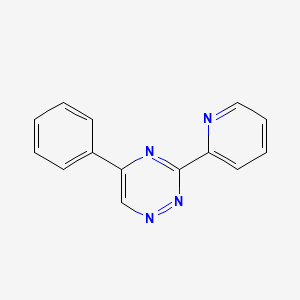
Chamuvarinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chamuvarinin is a natural product found in Uvaria chamae with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties and Chemical Structure
Chamuvarinin, a novel cytotoxic acetogenin identified in the roots of Uvaria chamae, exhibits significant cytotoxicity against certain cell lines due to its unique chemical structure, which includes a tetrahydropyran ring adjacent to a bis-tetrahydrofuran ring, marking a novel carbon skeleton for this compound class. The extensive use of NMR studies and high-resolution mass spectral measurements facilitated the elucidation of chamuvarinin's structure, highlighting its potential in cancer research due to its potent cytotoxic properties (Fall et al., 2004).
Synthetic Approaches
The first total synthesis of chamuvarinin was achieved through a stereocontrolled process, utilizing a convergent modular strategy. This synthesis not only established the compound's relative and absolute configuration but also contributed to the understanding of its structural complexity and potential for structural analogs with similar or enhanced biological activities (Florence et al., 2010).
Biogenetic Relationships
Research into the biogenetic relationships between chamuvarinin and other acetogenins like squamocin has provided insights into their biosynthetic pathways. Despite initial assumptions, studies have shown that squamocin is not a precursor of chamuvarinin, which was further substantiated by semisynthetic studies and has implications for understanding the biosynthesis and evolutionary development of these compounds (Derbré et al., 2007).
Anticancer and Antitrypanosomal Activities
The potent anticancer and antitrypanosomal activities of chamuvarinin and its analogs have been a significant focus, with studies demonstrating their efficacy against HeLa cancer cell lines and Trypanosoma brucei, the causative agent of African sleeping sickness. This research paves the way for the development of new therapeutic agents based on chamuvarinin's structure (Florence et al., 2013).
Trypanosoma Brucei Inhibition
Chamuvarinin-based non-natural acetogenin analogs have shown promise as potent inhibitors of Trypanosoma brucei, offering a potential new class of treatments for Human African Trypanosomiasis (HAT), also known as African sleeping sickness. The synthesis of these analogs involved a divergent synthetic strategy, enabling rapid access to diastereochemical variations and highlighting the potential for developing effective anti-HAT agents (Florence et al., 2014).
Eigenschaften
Produktname |
Chamuvarinin |
|---|---|
Molekularformel |
C37H64O6 |
Molekulargewicht |
604.9 g/mol |
IUPAC-Name |
(2S)-4-[(13R)-13-[(2R,5R)-5-[5-(6-hexyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H64O6/c1-3-4-5-15-19-30-20-17-22-33(41-30)34-25-26-36(43-34)35-24-23-32(42-35)31(38)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)40-37(29)39/h27-28,30-36,38H,3-26H2,1-2H3/t28-,30?,31+,32+,33?,34?,35+,36?/m0/s1 |
InChI-Schlüssel |
IWOYCFRIFNMRSY-PWPZFVDCSA-N |
Isomerische SMILES |
CCCCCCC1CCCC(O1)C2CCC(O2)[C@H]3CC[C@@H](O3)[C@@H](CCCCCCCCCCCCC4=C[C@@H](OC4=O)C)O |
Kanonische SMILES |
CCCCCCC1CCCC(O1)C2CCC(O2)C3CCC(O3)C(CCCCCCCCCCCCC4=CC(OC4=O)C)O |
Synonyme |
chamuvarinin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



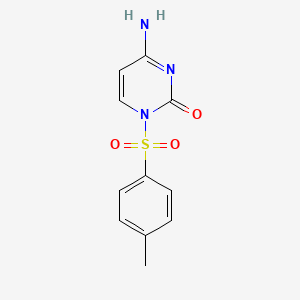
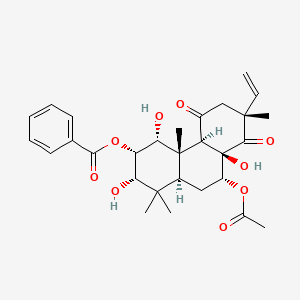
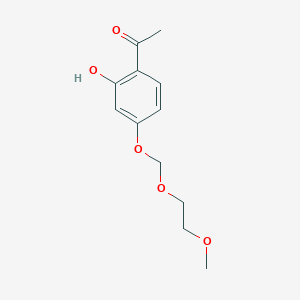
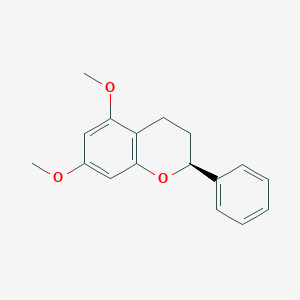

![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)


